N-[2-cyclohexyl-2-[(4-methylmorpholine-3-carbonyl)amino]ethyl]-4-methylmorpholine-3-carboxamide
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Overview
Description
N-[2-cyclohexyl-2-[(4-methylmorpholine-3-carbonyl)amino]ethyl]-4-methylmorpholine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a cyclohexyl group, and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-cyclohexyl-2-[(4-methylmorpholine-3-carbonyl)amino]ethyl]-4-methylmorpholine-3-carboxamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with 4-methylmorpholine-3-carboxylic acid under specific conditions to form the intermediate product. This intermediate is then reacted with another molecule of 4-methylmorpholine-3-carboxylic acid to yield the final compound. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-cyclohexyl-2-[(4-methylmorpholine-3-carbonyl)amino]ethyl]-4-methylmorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-cyclohexyl-2-[(4-methylmorpholine-3-carbonyl)amino]ethyl]-4-methylmorpholine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-cyclohexyl-2-[(4-methylmorpholine-3-carbonyl)amino]ethyl]-4-methylmorpholine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
- 4-Methylmorpholine
Uniqueness
N-[2-cyclohexyl-2-[(4-methylmorpholine-3-carbonyl)amino]ethyl]-4-methylmorpholine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-[2-cyclohexyl-2-[(4-methylmorpholine-3-carbonyl)amino]ethyl]-4-methylmorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N4O4/c1-23-8-10-27-13-17(23)19(25)21-12-16(15-6-4-3-5-7-15)22-20(26)18-14-28-11-9-24(18)2/h15-18H,3-14H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJHSTPHOFUWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1C(=O)NCC(C2CCCCC2)NC(=O)C3COCCN3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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